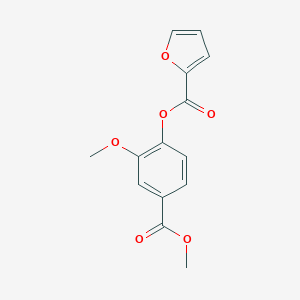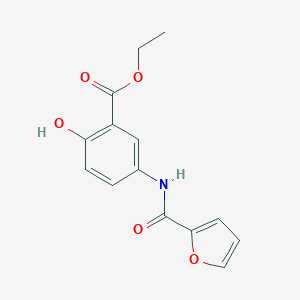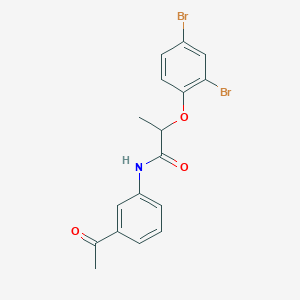![molecular formula C24H23ClN2O3 B309294 4-chloro-3-{[(4-methylphenoxy)acetyl]amino}-N-(2-phenylethyl)benzamide](/img/structure/B309294.png)
4-chloro-3-{[(4-methylphenoxy)acetyl]amino}-N-(2-phenylethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-3-{[(4-methylphenoxy)acetyl]amino}-N-(2-phenylethyl)benzamide is a synthetic compound that has been extensively studied for its scientific research applications. It is commonly referred to as MPAA and belongs to the class of amides.
Mecanismo De Acción
The mechanism of action of MPAA is not fully understood. However, studies have shown that it inhibits the activity of phosphodiesterase (PDE) enzymes, which are involved in the regulation of cyclic nucleotide levels in cells. This leads to an increase in cyclic nucleotide levels, which in turn leads to the activation of protein kinase A (PKA) and protein kinase G (PKG). These kinases are involved in the regulation of various cellular processes, including inflammation, apoptosis, and cell proliferation.
Biochemical and Physiological Effects:
MPAA has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, and to increase the production of anti-inflammatory cytokines, such as IL-10. MPAA has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the breakdown of extracellular matrix proteins. This leads to a decrease in cell migration and invasion, which is important for the prevention of tumor metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using MPAA in lab experiments is that it has been extensively studied and has a well-established synthesis method. Additionally, it has been shown to have a variety of potential therapeutic applications, which makes it a promising compound for further research. However, one limitation is that the mechanism of action is not fully understood, which makes it difficult to design experiments to fully elucidate its effects.
Direcciones Futuras
There are several future directions for research on MPAA. One area of interest is the development of MPAA-based therapies for the treatment of inflammatory and autoimmune diseases. Another area of interest is the development of MPAA-based therapies for the treatment of cancer. Additionally, further research is needed to fully understand the mechanism of action of MPAA and to identify potential targets for therapeutic intervention.
Métodos De Síntesis
MPAA can be synthesized through a multi-step process that involves the reaction of 4-chloro-3-nitrobenzoic acid with 4-methylphenol in the presence of a base to form 4-chloro-3-(4-methylphenoxy)benzoic acid. This intermediate is then reacted with N-(2-phenylethyl)glycine methyl ester hydrochloride in the presence of a coupling agent to form MPAA.
Aplicaciones Científicas De Investigación
MPAA has been studied extensively for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-tumor, and anti-metastatic properties. MPAA has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Propiedades
Nombre del producto |
4-chloro-3-{[(4-methylphenoxy)acetyl]amino}-N-(2-phenylethyl)benzamide |
|---|---|
Fórmula molecular |
C24H23ClN2O3 |
Peso molecular |
422.9 g/mol |
Nombre IUPAC |
4-chloro-3-[[2-(4-methylphenoxy)acetyl]amino]-N-(2-phenylethyl)benzamide |
InChI |
InChI=1S/C24H23ClN2O3/c1-17-7-10-20(11-8-17)30-16-23(28)27-22-15-19(9-12-21(22)25)24(29)26-14-13-18-5-3-2-4-6-18/h2-12,15H,13-14,16H2,1H3,(H,26,29)(H,27,28) |
Clave InChI |
JIFAEHNJQINCNZ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)C(=O)NCCC3=CC=CC=C3)Cl |
SMILES canónico |
CC1=CC=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)C(=O)NCCC3=CC=CC=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-chloro-N-(2-ethoxyphenyl)-3-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B309211.png)
![N-(3-methylphenyl)-3-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B309213.png)


![N-{3-[(2-ethoxyanilino)carbonyl]phenyl}isonicotinamide](/img/structure/B309218.png)

![Propyl 5-[(2-fluorobenzoyl)amino]-2-hydroxybenzoate](/img/structure/B309220.png)
![Ethyl 2-hydroxy-5-[(methoxyacetyl)amino]benzoate](/img/structure/B309226.png)
![4-chloro-N-(4-ethoxyphenyl)-3-[(methoxyacetyl)amino]benzamide](/img/structure/B309227.png)
![Ethyl 4-chloro-3-[(methoxyacetyl)amino]benzoate](/img/structure/B309228.png)
![4-chloro-N-(4-fluorophenyl)-3-{[2-(4-isobutylphenyl)propanoyl]amino}benzamide](/img/structure/B309230.png)
![4-chloro-N-cyclohexyl-3-{[2-(4-isobutylphenyl)propanoyl]amino}benzamide](/img/structure/B309231.png)
![3-{[2-(4-isobutylphenyl)propanoyl]amino}-N-(3-methylphenyl)benzamide](/img/structure/B309233.png)
![N-(4-chlorophenyl)-2-{[2-(4-isobutylphenyl)propanoyl]amino}benzamide](/img/structure/B309234.png)